3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine
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Overview
Description
“3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine” is a heterocyclic compound. It is a derivative of pyrazolo[3,4-b]pyridine, which has been studied for its potential applications in various scientific fields .
Molecular Structure Analysis
The linear formula of “3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine” is C7H6BrN3O . The SMILES string representation is COc1nccc2c(Br)n[nH]c12 .Scientific Research Applications
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Scientific Field: Biomedical Applications
- Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine, have been extensively studied for their biomedical applications .
- These compounds present two possible tautomeric forms: the 1H- and 2H-isomers .
- More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
- The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
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Scientific Field: Photophysical Properties
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Scientific Field: Medicinal Chemistry
- Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .
- Some novel compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
Safety And Hazards
properties
IUPAC Name |
3-bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZICYHPTJSUGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C(NN=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857134 |
Source
|
Record name | 3-Bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine | |
CAS RN |
1357946-82-7 |
Source
|
Record name | 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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